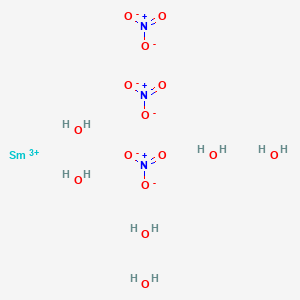
N-Nitrososarcosine ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitrososarcosine ethyl ester is a chemical compound that belongs to the class of nitrosamines. It is a derivative of sarcosine, an amino acid that is found in the human body. N-Nitrososarcosine ethyl ester has been studied extensively due to its potential as a carcinogen and its use in scientific research.
Wirkmechanismus
The mechanism of action of N-Nitrososarcosine ethyl ester involves the formation of DNA adducts, which can lead to mutations and ultimately cancer. The compound is metabolized in the liver to form reactive intermediates that can react with DNA to form adducts.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-Nitrososarcosine ethyl ester are not well understood. Studies have shown that the compound can induce tumors in animal models, but its effects on humans are not clear.
Vorteile Und Einschränkungen Für Laborexperimente
N-Nitrososarcosine ethyl ester has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a potent carcinogen, making it a useful tool for studying the mechanisms of carcinogenesis. However, the compound has limitations as well. It is highly toxic and must be handled with care. Its effects on humans are not well understood, making it difficult to extrapolate findings from animal studies to humans.
Zukünftige Richtungen
There are several future directions for research on N-Nitrososarcosine ethyl ester. One area of interest is the development of new analytical methods for detecting nitrosamines in food and environmental samples. Another area of interest is the study of the effects of nitrosamines on human health. More research is needed to understand the mechanisms of nitrosamine-induced carcinogenesis and to develop effective prevention and treatment strategies.
Synthesemethoden
The synthesis of N-Nitrososarcosine ethyl ester involves the reaction of sarcosine with nitrous acid and ethyl alcohol. The reaction produces N-Nitrososarcosine ethyl ester and water. The compound can also be synthesized by the reaction of sarcosine with nitrosating agents such as sodium nitrite and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
N-Nitrososarcosine ethyl ester is used in scientific research as a model compound for studying the mechanisms of nitrosamine-induced carcinogenesis. It is also used in the development of analytical methods for detecting nitrosamines in food and environmental samples.
Eigenschaften
CAS-Nummer |
13344-50-8 |
|---|---|
Produktname |
N-Nitrososarcosine ethyl ester |
Molekularformel |
C5H10N2O3 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
ethyl 2-[methyl(nitroso)amino]acetate |
InChI |
InChI=1S/C5H10N2O3/c1-3-10-5(8)4-7(2)6-9/h3-4H2,1-2H3 |
InChI-Schlüssel |
IIGUXNQRQSATOU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN(C)N=O |
Kanonische SMILES |
CCOC(=O)CN(C)N=O |
Andere CAS-Nummern |
13344-50-8 |
Synonyme |
N-nitrososarcosine ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Ethanol, 2-[(4-nitrophenyl)thio]-](/img/structure/B81120.png)


![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)
